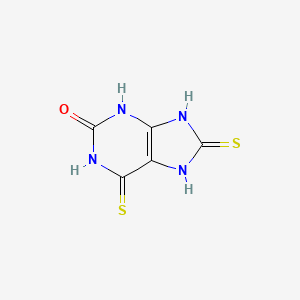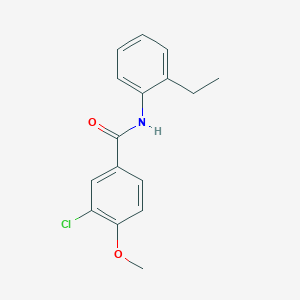
3-chloro-N-(2-ethylphenyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-氯-N-(2-乙基苯基)-4-甲氧基苯甲酰胺是一种有机化合物,其分子式为C16H16ClNO2。它是一种苯甲酰胺的衍生物,在3位有一个氯原子,在N位有一个乙基苯基基团,在4位有一个甲氧基基团。
准备方法
合成路线和反应条件
3-氯-N-(2-乙基苯基)-4-甲氧基苯甲酰胺的合成通常涉及多步反应过程:
起始原料: 合成以3-氯苯甲酸、2-乙基苯胺和4-甲氧基苯甲酰氯为起始原料。
酰胺化反应: 首先,使用亚硫酰氯 (SOCl2) 将3-氯苯甲酸转化为相应的酰氯。然后,将该中间体与2-乙基苯胺反应,形成酰胺键,生成3-氯-N-(2-乙基苯基)苯甲酰胺。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大,并针对产量和纯度进行了优化。连续流动化学等技术以及自动化反应器的使用可以提高效率和可扩展性。
化学反应分析
反应类型
3-氯-N-(2-乙基苯基)-4-甲氧基苯甲酰胺可以发生各种化学反应,包括:
取代反应: 在适当的条件下,氯原子可以用其他亲核试剂取代。
氧化和还原: 根据所用试剂和条件,该化合物可以被氧化或还原以形成不同的衍生物。
水解: 在酸性或碱性条件下,酰胺键可以水解,生成相应的羧酸和胺。
常用试剂和条件
取代: 胺、硫醇或烷氧基等亲核试剂可用于取代反应,通常在催化剂存在下或加热条件下进行。
氧化: 可以使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等氧化剂。
还原: 常用还原剂有氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4)。
水解: 可以使用盐酸 (HCl) 进行酸性水解,而碱性水解可以使用氢氧化钠 (NaOH) 进行。
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,取代反应可以生成各种取代的苯甲酰胺,而氧化和还原可以生成不同的官能化衍生物。
科学研究应用
3-氯-N-(2-乙基苯基)-4-甲氧基苯甲酰胺在科学研究中有多种应用:
药物化学: 它被研究用作药物设计中的药效团,特别是在开发抗炎和抗癌药物方面。
生物学: 该化合物可用作探针,研究生物途径和相互作用,尤其是那些涉及酰胺键和芳香体系的途径和相互作用。
材料科学: 由于其独特的结构特征,它被探索用于合成先进材料,例如聚合物和纳米材料。
作用机制
3-氯-N-(2-乙基苯基)-4-甲氧基苯甲酰胺的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。氯原子和甲氧基基团可以影响化合物的结合亲和力和选择性,而酰胺键在其稳定性和反应性中起着至关重要的作用。确切的途径和靶标取决于化合物的具体应用和使用环境。
相似化合物的比较
类似化合物
3-氯-N-(2-乙基苯基)苯甲酰胺: 缺少甲氧基基团,这可能会影响其反应性和应用。
4-甲氧基-N-(2-乙基苯基)苯甲酰胺:
3-氯-N-(2-乙基苯基)-4-羟基苯甲酰胺: 具有羟基而不是甲氧基基团,这会改变其溶解度和生物活性。
独特性
3-氯-N-(2-乙基苯基)-4-甲氧基苯甲酰胺是独一无二的,因为它结合了氯原子、乙基苯基基团和甲氧基基团,赋予其独特的化学和物理性质。这种组合使它能够实现与其他类似化合物无法实现的特定相互作用和应用。
属性
CAS 编号 |
461417-14-1 |
|---|---|
分子式 |
C16H16ClNO2 |
分子量 |
289.75 g/mol |
IUPAC 名称 |
3-chloro-N-(2-ethylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-3-11-6-4-5-7-14(11)18-16(19)12-8-9-15(20-2)13(17)10-12/h4-10H,3H2,1-2H3,(H,18,19) |
InChI 键 |
HCOKSOBBNAYLSF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


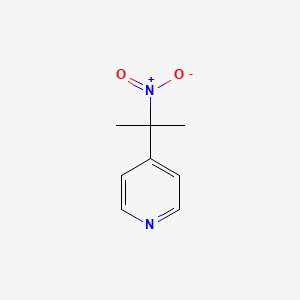




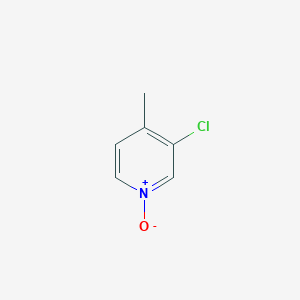





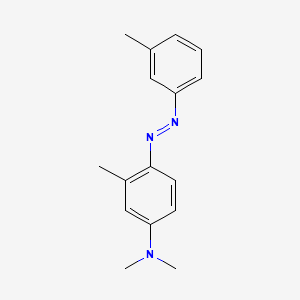
![3-methyl-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11945398.png)
